4-Fluoro-[1,1'-biphenyl]-3-amine
Description
Properties
IUPAC Name |
2-fluoro-5-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFZECBBDNMEEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Fluoro 1,1 Biphenyl 3 Amine and Its Derivatives
Established Cross-Coupling Approaches for Biphenyl (B1667301) Formation
Among the various C-C bond-forming reactions, the Suzuki-Miyaura and Ullmann couplings are well-established for biphenyl synthesis. The selection between these methods often depends on the specific substrates and desired reaction conditions.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming biaryl compounds. libretexts.org This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide, catalyzed by a palladium(0) complex. libretexts.orgnih.gov Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of the boron-containing reagents. nih.govnih.gov The general catalytic cycle proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org
Palladium catalysts are central to the Suzuki-Miyaura reaction's success. rsc.org Various palladium sources can be employed, with Pd(PPh₃)₄ and Pd₂(dba)₃ being common examples. rsc.orggoogle.com The synthesis of fluorinated biphenyl amines, such as 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine, a key intermediate for the fungicide Fluxapyroxad, has been achieved with very low catalyst loading (as low as 0.04 mol% of Pd(PPh₃)₄), highlighting the efficiency of these catalysts. researchgate.netsci-hub.se The choice of the palladium precatalyst and ligands is crucial, especially when dealing with electron-poor or sterically hindered substrates, which are common in the synthesis of polyfluorinated biphenyls. acs.org
For instance, the coupling of 2-bromoanilines with various boronic esters can be effectively catalyzed by specific palladium complexes to yield ortho-substituted biphenyl amines. nih.gov The reaction between a halogenated aniline (B41778) and a fluorinated phenylboronic acid often utilizes a palladium catalyst to produce the desired fluorinated aminobiphenyl derivative. rsc.org
Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Product | Yield | Reference |
| 2-Iodo-4-nitrofluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 2'-Bromo-2-fluoro-5-nitro-1,1'-biphenyl | 81% | rsc.org |
| 1,2,3-Trifluoro-5-bromobenzene | 2-Aminophenylboronic acid | Not specified | Not specified | Not specified | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine | Not specified | researchgate.net |
| o-Chlorobenzonitrile | 3,4,5-Trifluorophenylboronic acid | Pd(PPh₃)₄ | Not specified | Ethanol (B145695) | 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-carbonitrile | High | google.com |
| 4-Chloroaniline | Fluorinated phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343)/Water | Fluorinated aminobiphenyl | Good | rsc.org |
The choice of ligand coordinated to the palladium center is critical for the efficiency and selectivity of the Suzuki-Miyaura coupling. beilstein-journals.org Ligands, typically electron-rich phosphines, stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. nih.gov For challenging substrates, such as electron-deficient or sterically hindered aryl halides, the use of bulky and electron-rich phosphine (B1218219) ligands like SPhos, XPhos, and CyJohnPhos has proven to be essential for achieving high yields. acs.orgnih.gov
Studies on the synthesis of highly fluorinated biphenyls have shown that the ligand choice is crucial not only for product formation but also for preventing side reactions like homocoupling. acs.org The effectiveness of different ligands can vary significantly, with yields ranging from low to nearly quantitative depending on the specific phosphine used. acs.org In asymmetric Suzuki-Miyaura couplings, chiral phosphine ligands are employed to control the enantioselectivity, which is particularly important in the synthesis of axially chiral biaryl compounds. beilstein-journals.orgresearchgate.net The structure of the ligand, including its steric bulk and electronic properties, directly influences the reactivity and selectivity of the catalytic system. beilstein-journals.orgnih.gov
Table 2: Effect of Different Phosphine Ligands on a Benchmark Suzuki-Miyaura Reaction acs.org
| Ligand | Yield (%) |
| P(tBu)₃ | 99 |
| XPhos | 99 |
| SPhos | 99 |
| RuPhos | 99 |
| CyJohnPhos | 98 |
| P(Cy)₃ | 86 |
| dppf | 38 |
| PPh₃ | 14 |
| Reaction: Coupling of 2,3,4,5-tetrafluoro-1-iodobenzene and 3,4,5-trifluorophenylboronic acid. |
Organoboron compounds, primarily boronic acids (RB(OH)₂) and their esters (RB(OR)₂), are the nucleophilic partners in the Suzuki-Miyaura reaction. nih.govrsc.org Their widespread use is due to their stability in air and moisture, low toxicity, and the ease with which they can be prepared and handled. nih.govacs.org A vast array of boronic acids and esters are commercially available, facilitating their broad application. rsc.orgacs.org
The transmetalation step, where the organic group is transferred from boron to the palladium center, is a key step in the catalytic cycle. nih.govrsc.org While it was once thought that boronic esters required prior hydrolysis to the corresponding boronic acid to undergo transmetalation, recent studies have shown that some boronic esters can transmetalate directly. nih.govacs.org The rate of transmetalation can be significantly influenced by the type of boronic ester used. acs.org Pinacol boronic esters are particularly popular, especially in reactions involving Miyaura borylation to synthesize the boron reagent in situ. rsc.org However, certain boronic acids, especially electron-deficient arylboronic acids, can be prone to a side reaction called protodeboronation. nih.gov
While palladium catalysis dominates the field, other transition metals can also effectively catalyze the formation of biaryl compounds.
The Ullmann reaction, or Ullmann condensation, is a classic method for forming C-C bonds to create symmetrical biaryls, using copper as a catalyst. wikipedia.orgorganic-chemistry.org The traditional Ullmann reaction often requires harsh conditions, such as high temperatures (over 200°C) and stoichiometric amounts of copper powder. wikipedia.org The reaction typically involves the coupling of two molecules of an aryl halide.
Modern variations, often called Ullmann-type reactions, are copper-catalyzed nucleophilic aromatic substitutions that can form aryl ethers, aryl thioethers, and aryl amines. wikipedia.org These newer protocols may use soluble copper catalysts, often with ligands like diamines, which allow for milder reaction conditions compared to the classic Ullmann synthesis. wikipedia.orgfrontiersin.org The Goldberg reaction, a type of Ullmann condensation, specifically refers to the copper-catalyzed coupling of an aryl halide with an amine to form a C-N bond, and is an alternative to the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.org Although less common than the Suzuki-Miyaura reaction for synthesizing compounds like 4-Fluoro-[1,1'-biphenyl]-3-amine, the Ullmann coupling remains a relevant tool in the synthetic chemist's arsenal, particularly in specific industrial applications or when palladium-based methods are not suitable.
Other Metal-Catalyzed Cross-Coupling Reactions
Kumada Cross-Coupling
The Kumada coupling, one of the earliest transition-metal-catalyzed cross-coupling reactions, forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide. wikipedia.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of a this compound precursor, this method would involve the coupling of an aryl Grignard reagent with a fluorinated aryl halide.
A plausible route involves the reaction of a phenylmagnesium halide with a halo-substituted fluoronitrobenzene, such as 1-bromo-4-fluoro-3-nitrobenzene. The high reactivity of Grignard reagents can be a limitation, as they are incompatible with many functional groups, including the nitro group, potentially leading to side reactions. However, the use of specific nickel catalysts, such as NiCl₂/Xantphos, has proven effective in synthesizing substituted biaryls. researchgate.net
Table 1: Representative Kumada Cross-Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Bromo-4-fluoro-3-nitrobenzene | Electrophile |
| Grignard Reagent | Phenylmagnesium bromide | Nucleophile |
| Catalyst | NiCl₂(dppp) or Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Solvent | Tetrahydrofuran (B95107) (THF) or Diethyl ether | Reaction Medium |
Hiyama Cross-Coupling
The Hiyama coupling utilizes a palladium catalyst to facilitate a cross-coupling reaction between an organosilane and an organic halide. wikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to form a reactive pentavalent silicon intermediate. wikipedia.orgorganic-chemistry.org This method is advantageous due to the low toxicity and stability of organosilanes. organic-chemistry.org
For synthesizing the target compound's framework, a phenyltrimethylsilane (B1584984) or a similar organosilane could be coupled with a di-substituted halobenzene like 1-bromo-4-fluoro-3-nitrobenzene. However, the need for a fluoride activator can be a limitation, as it may cleave common silicon-based protecting groups. wikipedia.org Research has led to fluoride-free variants, known as the Hiyama-Denmark coupling, which often use organosilanols as the coupling partner. organic-chemistry.org
Table 2: Representative Hiyama Cross-Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Iodo-4-fluoro-3-nitrobenzene | Electrophile |
| Organosilane | Phenyltrimethoxysilane | Nucleophile |
| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Facilitates C-C bond formation |
| Activator | Tetrabutylammonium fluoride (TBAF) | Activates the organosilane |
| Solvent | Tetrahydrofuran (THF) or Dioxane | Reaction Medium |
Stille Cross-Coupling
The Stille reaction is a versatile and widely used palladium-catalyzed reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorgsyn.org Organostannanes are stable to air and moisture, and the reaction conditions tolerate a wide variety of functional groups, making it highly applicable in complex syntheses. orgsyn.org
The synthesis of the 4-fluoro-3-nitrobiphenyl (B8712596) precursor via Stille coupling would involve reacting an aryl halide, such as 1-bromo-4-fluoro-3-nitrobenzene, with an organostannane like tributyl(phenyl)stannane. The reaction is often accelerated by the addition of ligands such as triphenylphosphine (B44618) (PPh₃) or tri(2-furyl)phosphine. wikipedia.orgharvard.edu A significant drawback of this method is the high toxicity of organotin reagents and byproducts, which can complicate purification. wikipedia.org
Table 3: Representative Stille Cross-Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Iodo-4-fluoro-3-nitrobenzene | Electrophile |
| Organostannane | Tributyl(phenyl)stannane | Nucleophile |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Facilitates C-C bond formation |
| Additive | CuI, LiCl | Can enhance reaction rate and suppress side reactions nih.gov |
| Solvent | Toluene, DMF, or Dioxane | Reaction Medium |
Negishi Cross-Coupling
The Negishi cross-coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. researchgate.net This method is known for its high reactivity and functional group tolerance. researchgate.net Organozinc reagents are generally more reactive than organoboranes (Suzuki) and organosilanes (Hiyama), allowing reactions to proceed under milder conditions. researchgate.net
A synthetic approach to the target molecule could involve preparing an organozinc reagent from a fluorinated aniline or nitrobenzene (B124822) derivative and coupling it with an aryl halide. researchgate.net For instance, a (4-fluoro-3-nitrophenyl)zinc halide could be reacted with bromobenzene (B47551) in the presence of a palladium catalyst like Pd(OAc)₂ with a phosphine ligand. researchgate.net Continuous-flow technologies have been developed for Negishi couplings, enabling efficient and regioselective synthesis of fluorinated biaryls with short reaction times. nih.gov
Table 4: Representative Negishi Cross-Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | Bromobenzene | Electrophile |
| Organozinc Reagent | (4-Fluoro-3-nitrophenyl)zinc chloride | Nucleophile |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Facilitates C-C bond formation |
| Ligand | P(o-Tol)₃ or SPhos | Stabilizes catalyst, enhances reactivity |
| Solvent | THF, DMF, or NMP | Reaction Medium |
Nickel-Catalyzed Aryl Cross-Coupling
Nickel-catalyzed cross-coupling reactions have gained prominence as a cost-effective alternative to palladium-based systems. rsc.org Nickel catalysts can effectively couple a wide range of substrates, including less reactive aryl chlorides, and can even facilitate the activation of strong C-F bonds under certain conditions. beilstein-journals.orgnih.gov
In the synthesis of this compound derivatives, a nickel catalyst could be used to couple an arylboronic acid with a fluorinated aryl halide. For example, the reaction of phenylboronic acid with 1-chloro-4-fluoro-3-nitrobenzene could be catalyzed by a Ni(II) complex with a suitable ligand, such as a bidentate phosphine or an N-heterocyclic carbene (NHC). rsc.org These reactions are often performed in the presence of a base and can be highly efficient for creating sterically hindered biaryl structures.
Table 5: Representative Nickel-Catalyzed Cross-Coupling Reaction Components
| Component | Example | Role |
| Aryl Halide | 1-Chloro-4-fluoro-3-nitrobenzene | Electrophile |
| Coupling Partner | Phenylboronic acid | Nucleophile |
| Catalyst | Ni(cod)₂ or NiCl₂(PCy₃)₂ | Facilitates C-C bond formation |
| Ligand | DPEphos or PCy₃ | Stabilizes catalyst, enhances reactivity |
| Base | K₃PO₄ or Cs₂CO₃ | Activates the boronic acid |
| Solvent | Toluene or Dioxane | Reaction Medium |
Oxidative Coupling Methodologies
Oxidative coupling reactions form C-C or C-N bonds directly through an oxidative process, often using a metal catalyst and an oxidant like oxygen. While direct oxidative C-H/C-H coupling to form the biphenyl core of the target molecule is challenging, related methodologies exist. For instance, Cu-catalyzed three-component coupling reactions can join a terminal alkyne, a secondary amine, and a sulfonamide to form complex molecules. nih.govorganic-chemistry.org
More relevant to biphenyl synthesis is the oxidative coupling of phenols, though this would require subsequent functional group manipulations to install the amine and fluorine. A more direct, albeit less common, approach might involve a radical coupling route. For example, the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine has been achieved through a radical coupling of 3,4,5-trifluorophenylhydrazine with aniline, although this method suffered from low regioselectivity. researchgate.net Electrochemical methods are also emerging for the oxidative coupling of amines and thiols to form sulfonamides, showcasing a green approach that avoids chemical oxidants. cardiff.ac.uk
Classical and Emerging Synthetic Routes
A predominant and practical strategy for synthesizing this compound relies on a two-step sequence that is both classical in concept and adaptable with modern methods.
Biaryl Formation via Suzuki-Miyaura Coupling : The most common method to construct the biphenyl skeleton for this target is the Suzuki-Miyaura cross-coupling. This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. The reaction typically couples an aryl halide (e.g., 1-bromo-4-fluoro-3-nitrobenzene) with an arylboronic acid (e.g., phenylboronic acid) using a palladium catalyst and a base. This reliably produces the key intermediate, 4-fluoro-3-nitrobiphenyl.
Reduction of the Nitro Group : The second step is the chemical reduction of the nitro group on the 4-fluoro-3-nitrobiphenyl intermediate to an amine. This transformation is a classic and highly efficient method. A variety of reducing agents can be employed, such as:
Catalytic hydrogenation using H₂ gas with a palladium on carbon (Pd/C) catalyst.
Metal-acid systems like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
More recently, methods using borohydride (B1222165) reagents with iodine have been described, which generate BI₃ in situ as the active reductant and proceed under mild conditions. acs.org
This two-step route is highly effective because it separates the C-C bond formation from the presence of the reactive amine group, thereby avoiding potential side reactions and the need for protecting group chemistry.
Emerging synthetic routes focus on improving efficiency and sustainability. Continuous-flow synthesis, as mentioned for Negishi coupling, is being applied to various cross-coupling reactions to reduce reaction times and improve process control. nih.gov Furthermore, advancements in catalyst design, such as the use of more robust and active ligands for both palladium and nickel, continue to expand the scope and efficiency of these classical transformations.
Wurtz-Fittig Reaction
The Wurtz-Fittig reaction provides a classical method for the formation of carbon-carbon bonds, enabling the synthesis of alkylated aromatic compounds. wikipedia.orgbyjus.com This reaction involves the coupling of an aryl halide with an alkyl halide in the presence of sodium metal. wikipedia.org While traditionally used for alkylation, modifications of this reaction can be envisioned for the creation of the biphenyl skeleton itself, for instance, by coupling two different aryl halides.
For the synthesis of a precursor to this compound, such as 4-fluorobiphenyl (B1198766), a potential Wurtz-Fittig approach would involve the reaction of a fluorinated aryl halide with an unfunctionalized aryl halide. To favor the formation of the unsymmetrical biphenyl product, it is crucial that the two halide reactants exhibit different reactivities. wikipedia.org Typically, the reaction works best when one halide is significantly more reactive than the other. wikipedia.org
A plausible, though not widely documented for this specific product, synthetic route could involve the reaction of 1-bromo-4-fluorobenzene (B142099) with bromobenzene and sodium metal in a suitable solvent like dry ether. The mechanism is thought to proceed through the formation of radical anions and subsequently aryl radicals, which then combine to form the biphenyl structure. wikipedia.org However, the Wurtz-Fittig reaction is often plagued by side reactions, including homocoupling of the individual aryl halides, which can lead to a mixture of products and lower yields of the desired unsymmetrical biphenyl. wikipedia.org
Table 1: Proposed Wurtz-Fittig Reaction for 4-Fluorobiphenyl Synthesis
| Reactant 1 | Reactant 2 | Reagent | Solvent | Potential Product | Challenges |
| 1-Bromo-4-fluorobenzene | Bromobenzene | Sodium Metal | Dry Ether | 4-Fluorobiphenyl | Low yield due to side reactions (homocoupling) |
Bennett-Turner Reaction
The Bennett-Turner reaction offers an alternative route to biphenyl compounds through the homocoupling of aryl Grignard reagents or via deprotonation and oxidative dimerization. nih.gov Initially reported in 1914, the reaction involved the use of chromium trichloride (B1173362) (CrCl₃) with phenylmagnesium bromide. nih.gov Later modifications demonstrated that copper(II) chloride (CuCl₂) could also effectively promote this homocoupling. nih.gov
A potential application of the Bennett-Turner reaction for synthesizing a precursor to this compound could involve the coupling of a fluorinated Grignard reagent. For instance, the treatment of 4-fluorophenylmagnesium bromide with a copper(II) salt could, in principle, yield 4,4'-difluorobiphenyl. While this specific reaction leading to a direct precursor of the target molecule is not extensively detailed in the literature, the general principle of the Bennett-Turner reaction supports its feasibility.
A more relevant example involves the treatment of tetrafluoro-3-methoxybenzene with CuCl₂ and lithium tert-butoxide in the presence of oxygen, which produced a mixture of the corresponding biphenyl coupling product in 56% yield. nih.gov The proposed mechanism for this transformation involves in situ deprotonation followed by oxidative dimerization. nih.gov This suggests that appropriately substituted fluorinated aromatics can undergo this type of coupling.
Friedel-Crafts Reactions for Biphenyl Functionalization
Friedel-Crafts reactions are a cornerstone of aromatic functionalization, allowing for the introduction of alkyl and acyl groups onto an aromatic ring. byjus.com These reactions are crucial for elaborating the biphenyl scaffold to introduce the necessary functional groups for synthesizing this compound.
Friedel-Crafts Acylation:
Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). nih.gov This reaction can be applied to 4-fluorobiphenyl to introduce a carbonyl group, which can then be converted to the desired amine.
For example, the acylation of 4-fluorobiphenyl with an appropriate acyl chloride would likely lead to the formation of a (4-fluoro-[1,1'-biphenyl]-yl) ketone. The position of acylation on the unsubstituted phenyl ring would be directed by the steric hindrance and electronic effects of the fluorinated ring. The resulting ketone can then serve as a key intermediate for subsequent amination reactions. The general mechanism involves the formation of an acylium ion, which then attacks the aromatic ring. nih.gov
Friedel-Crafts Alkylation:
Similarly, Friedel-Crafts alkylation can introduce an alkyl group onto the biphenyl core using an alkyl halide and a Lewis acid. byjus.com However, this reaction is often less synthetically useful than acylation due to issues with polyalkylation and carbocation rearrangements. byjus.com For the synthesis of the target compound, acylation followed by reduction is generally a more controlled and reliable approach.
Table 2: Representative Friedel-Crafts Acylation of 4-Fluorobiphenyl
| Substrate | Acylating Agent | Catalyst | Solvent | Potential Product |
| 4-Fluorobiphenyl | Acetyl chloride | AlCl₃ | Dichloromethane | 1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethan-1-one |
Reductive Amination Strategies
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This one-pot reaction typically involves the condensation of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org
To synthesize this compound, a suitable ketone precursor would be 4-fluoro-[1,1'-biphenyl]-3-one. The reductive amination of this ketone with an ammonia (B1221849) source, such as ammonia itself or an ammonium (B1175870) salt, in the presence of a reducing agent would yield the target primary amine.
Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent and reaction conditions can be optimized to achieve high yields and selectivity. For instance, catalytic reductive amination using hydrogen gas over a metal catalyst like palladium on carbon (Pd/C) is considered a green and efficient method. nih.gov
Table 3: Proposed Reductive Amination for this compound Synthesis
| Starting Material | Amine Source | Reducing Agent | Potential Product |
| 4-Fluoro-[1,1'-biphenyl]-3-one | Ammonia | Sodium cyanoborohydride | This compound |
| 4-Fluoro-[1,1'-biphenyl]-3-one | Ammonium acetate (B1210297) | H₂/Pd-C | This compound |
Direct Amination and Halogenation of Biphenyl Scaffolds
The direct introduction of amino and halogen groups onto a pre-formed biphenyl scaffold represents an atom-economical approach to synthesizing this compound.
Direct Amination:
Direct C-H amination of aromatic compounds is a challenging but rapidly developing field. While direct amination of an unactivated C-H bond on 4-fluorobiphenyl at the desired position is not a well-established method, related transformations offer some precedent. For example, the direct amination of phenols to anilines has been reported using palladium on carbon as a catalyst. ursinus.edu This suggests that under specific catalytic conditions, direct amination of a suitably activated biphenyl precursor might be feasible.
Direct Halogenation:
Conversely, the direct halogenation of a biphenyl amine precursor could also be a viable route. For instance, the direct fluorination of 3-aminobiphenyl (B1205854) could potentially yield the target compound. Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are known to fluorinate aromatic compounds. researchgate.net However, controlling the regioselectivity of this reaction would be a significant challenge, as the amino group is a strong activating and ortho-, para-directing group, which might lead to a mixture of fluorinated isomers.
Multistep Synthetic Pathways for this compound Analogues
Multistep synthetic sequences provide a more controlled and often higher-yielding approach to complex molecules like this compound and its analogues.
Sequential Halogenation and Amination
A common and reliable strategy involves the sequential introduction of the halogen and amino groups onto the biphenyl core. This can be achieved through various combinations of reactions.
A plausible route would start with the nitration of 4-fluorobiphenyl. The nitro group can be introduced onto the unsubstituted ring, and its position will be directed by the electronic effects of the existing substituents. Subsequent reduction of the nitro group, for example by catalytic hydrogenation using H₂ over Pd/C, would yield a fluoro-aminobiphenyl isomer. The challenge lies in achieving the desired 3-amino substitution pattern during the initial nitration step.
Alternatively, one could start with a pre-functionalized biphenyl, such as a bromo-fluorobiphenyl, and then introduce the amino group via a nucleophilic aromatic substitution or a transition-metal-catalyzed amination reaction like the Buchwald-Hartwig amination. For instance, the reaction of 3-bromo-4-fluorobiphenyl (B1271556) with an ammonia equivalent in the presence of a palladium catalyst and a suitable ligand could provide a direct route to the target molecule.
A patent for the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine describes a multi-step process involving a Suzuki-Miyaura coupling to form the biphenyl core, followed by hydrolysis and degradation of a nitrile group to an amine. google.com This highlights the utility of sequential functional group transformations in the synthesis of complex aminobiphenyls.
Nitro Compound Reduction to Amine Derivatives
The reduction of the nitro group in 4-fluoro-3-nitro-1,1'-biphenyl serves as a primary and effective method for the synthesis of this compound. This transformation is a critical step in various synthetic pathways and has been achieved using a range of reducing agents and catalytic systems.
Commonly, catalytic hydrogenation is employed, utilizing hydrogen gas in the presence of a palladium catalyst. This method is valued for its efficiency and clean conversion. Alternative reagents that have been successfully used for the reduction of nitro compounds to their corresponding amines include metals like iron (Fe), zinc (Zn), and nickel (Ni). sci-hub.se
A notable advancement in this area is the development of metal-free reduction methods. One such approach uses tetrahydroxydiboron (B82485) (B₂(OH)₄) in water, which acts as both the solvent and the hydrogen donor. organic-chemistry.org This system operates under mild conditions (80°C) and demonstrates good tolerance for various functional groups, offering a greener alternative to traditional transition-metal-catalyzed reductions. organic-chemistry.org While this has been demonstrated for a range of nitro aromatics, its specific application to 4-fluoro-3-nitro-1,1'-biphenyl provides a promising avenue for more environmentally benign synthesis. organic-chemistry.org The proposed mechanism involves the coordination of the nitro compound with B₂(OH)₄ and water, followed by hydrolysis to yield the aromatic amine. organic-chemistry.org
Development of High-Yield and Regioselective Synthesis Protocols
Optimization of Reaction Conditions (Temperature, Solvent, pH)
The optimization of reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key conditions such as temperature, solvent, and pH are carefully controlled in the synthesis of this compound and its analogues.
In the Suzuki-Miyaura coupling step, which often precedes the nitro reduction, typical conditions involve heating at temperatures between 80–100°C under an inert atmosphere. The choice of solvent is also critical, with dimethylformamide (DMF) or a mixture of toluene and water being common selections. sci-hub.se For the subsequent reduction of the nitro group, a study on the synthesis of 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine utilized methanol (B129727) as the solvent at 60°C under a hydrogen pressure of 1.5 MPa. sci-hub.se However, the authors noted that methanol can be hazardous for hydrogenation due to its low flash point, indicating that solvent selection involves a trade-off between efficiency and safety. sci-hub.se
For metal-free reductions of nitro aromatics using diboronic acid, the reaction is typically performed in water at 80°C for 8 hours. organic-chemistry.org The use of water as a solvent is a significant advantage in terms of cost and safety. organic-chemistry.org
Catalyst Loading and Reusability Studies
To enhance the economic and environmental viability of the synthesis, significant research has been directed towards minimizing catalyst loading and enabling catalyst recycling. This is particularly important for reactions employing expensive precious metal catalysts like palladium.
In the context of Suzuki-Miyaura coupling for producing biphenyl compounds, efforts have successfully reduced the catalyst loading to as low as 0.04 mol%. researchgate.net This reduction in the amount of palladium catalyst dramatically decreases synthesis costs, making the process more suitable for industrial-scale production. sci-hub.se
For the nitro reduction step, palladium on carbon (Pd/C) is recognized as an efficient, environmentally friendly, and recyclable catalytic system. sci-hub.se In one study, the 5% Pd/C catalyst used for the hydrogenation of the nitro precursor was recovered by simple filtration and successfully reused five times, demonstrating its potential for cost-effective and sustainable manufacturing processes. sci-hub.se
Process Intensification and Continuous Flow Methodologies
The transition from traditional batch processing to continuous flow systems represents a significant advance in chemical manufacturing, offering improved heat and mass transfer, enhanced safety, and greater reproducibility. unito.it These modern methodologies are being applied to the synthesis of complex molecules, including fluorinated compounds and active pharmaceutical ingredients. frontiersin.orgrsc.org
Synthesis of Advanced Derivatives and Conjugates of this compound
The amine group of this compound serves as a versatile handle for the synthesis of a wide array of advanced derivatives and conjugates. These modifications are often pursued to modulate the biological activity or physical properties of the parent compound.
Amide Derivatives
The formation of an amide bond is a common and straightforward method for derivatizing an amine. Amide derivatives are synthesized by reacting the amine with a carboxylic acid or its activated form. sphinxsai.com These derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.net
The general synthesis of amide derivatives from an aniline involves reacting an equimolar quantity of the substituted aniline with a carboxylic acid or its ester, often in a solvent like methanol, followed by refluxing. sphinxsai.com For more controlled amide bond formation, coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) in combination with 1-Hydroxybenzotriazole (HOBT) are frequently used. mdpi.com This method involves dissolving the carboxylic acid, EDCI, and HOBT in a solvent like anhydrous tetrahydrofuran (THF), followed by the addition of the amine. mdpi.com The resulting amide can then be purified, often by recrystallization from a solvent like ethanol or by column chromatography. sphinxsai.com
While specific examples starting directly from this compound are not detailed in the provided context, these general and robust methods are directly applicable for the synthesis of its amide derivatives, enabling the exploration of new chemical space for various applications.
Pyrrolidine (B122466) and Oxazole (B20620) Containing Derivatives
The introduction of pyrrolidine and oxazole rings onto the this compound framework can lead to novel compounds with distinct three-dimensional structures and chemical properties. The synthetic strategies to achieve these derivatives often involve leveraging the reactivity of the amine group.
Pyrrolidine Derivatives
The synthesis of N-aryl pyrrolidines from primary aromatic amines is a well-established transformation in organic chemistry. One of the most common methods is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. wikipedia.orgalfa-chemistry.comorganic-chemistry.org In the context of this compound, this reaction would proceed by reacting the amine with a 1,4-diketone, such as 2,5-hexanedione, typically under acidic conditions, to yield the corresponding N-(4-fluoro-[1,1'-biphenyl]-3-yl)pyrrolidine derivative.
The general reaction scheme is as follows:
Reactants: this compound and a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione).
Conditions: The reaction is typically catalyzed by a protic acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid and may require heating. wikipedia.orgorganic-chemistry.org
Product: The corresponding N-substituted pyrrolidine.
| Reactant 1 | Reactant 2 | Expected Product |
| This compound | 2,5-Hexanedione | 1-(4-Fluoro-[1,1'-biphenyl]-3-yl)-2,5-dimethyl-1H-pyrrole |
| This compound | Succinaldehyde | 1-(4-Fluoro-[1,1'-biphenyl]-3-yl)pyrrolidine |
This table presents plausible products based on the Paal-Knorr synthesis, a general method for pyrrole (B145914) formation.
Another approach involves the reaction of anilines with α,ω-diols in the presence of a catalyst, such as iron(III) chloride. This method can be used to synthesize N-arylpyrrolidines from anilines and 1,4-butanediol.
Oxazole Derivatives
The synthesis of oxazole derivatives from aromatic amines can be achieved through several established methods. A prominent route is the Robinson-Gabriel synthesis, which involves the cyclization of 2-acylamino-ketones. wikipedia.org To apply this to this compound, the amine would first need to be acylated, for example, with an α-haloketone, to form the necessary 2-acylamino-ketone precursor. Subsequent treatment with a dehydrating agent, such as sulfuric acid or phosphorus oxychloride, would then yield the desired oxazole derivative. wikipedia.org
A general synthetic pathway is outlined below:
Acylation: Reaction of this compound with an α-haloketone (e.g., 2-chloroacetophenone) to form an N-(4-fluoro-[1,1'-biphenyl]-3-yl)-2-oxo-2-phenylethanamine intermediate.
Cyclization: Intramolecular condensation and dehydration of the intermediate using a strong acid or dehydrating agent to form the oxazole ring.
| Starting Material | Reagent 1 | Reagent 2 | Expected Product |
| This compound | 2-Chloroacetophenone | H₂SO₄ | 2-Phenyl-5-(4-fluoro-[1,1'-biphenyl]-3-yl)oxazole |
| This compound | Bromoacetyl bromide | P₂O₅ | 2-(Bromomethyl)-5-(4-fluoro-[1,1'-biphenyl]-3-yl)oxazole |
This table illustrates potential oxazole products based on the principles of the Robinson-Gabriel synthesis.
Alternative methods for oxazole synthesis from amines include copper-catalyzed reactions with diazoketones or the reaction with propargyl amides. rsc.orgorganic-chemistry.org
Phosphine Ligands Derived from Biphenylamine Scaffolds
Phosphine ligands are of paramount importance in transition-metal catalysis. The electronic and steric properties of the ligand play a crucial role in determining the efficacy of the catalyst. The this compound scaffold offers a platform for the design of novel phosphine ligands with potentially unique properties due to the presence of the fluorine atom and the biphenyl framework.
The synthesis of phosphine ligands from biphenylamine scaffolds can be approached in several ways. A common method involves the conversion of the amine functionality into a group that can be subsequently phosphinated. For instance, the amino group of this compound could be transformed into a halide via a Sandmeyer-type reaction. The resulting aryl halide can then be subjected to a variety of phosphination procedures.
One such procedure is the reaction with a chlorophosphine in the presence of a reducing agent or via a Grignard reagent. For example, the corresponding aryl bromide could be treated with magnesium to form a Grignard reagent, which is then reacted with a chlorodialkyl- or chlorodiarylphosphine to yield the desired tertiary phosphine. lsu.edu
Another powerful method for the synthesis of phosphine ligands is the Buchwald-Hartwig amination, which can be adapted for C-P bond formation. rsc.orgnih.govrsc.org This palladium-catalyzed cross-coupling reaction can be used to couple an aryl halide or triflate with a primary or secondary phosphine.
| Precursor | Phosphinating Agent | Catalyst/Conditions | Expected Ligand |
| 3-Bromo-4-fluoro-1,1'-biphenyl | Diphenylphosphine | Pd catalyst, base | (4-Fluoro-[1,1'-biphenyl]-3-yl)diphenylphosphine |
| 3-Bromo-4-fluoro-1,1'-biphenyl | Dicyclohexylphosphine | Pd catalyst, base | Dicyclohexyl(4-fluoro-[1,1'-biphenyl]-3-yl)phosphine |
This table outlines plausible phosphine ligands that could be synthesized from a halogenated derivative of this compound using established cross-coupling methodologies.
The electronic nature of these ligands can be fine-tuned by the substituents on the phosphorus atom, while the biphenyl backbone provides a rigid and sterically demanding framework, which can be advantageous in various catalytic applications.
Reactivity and Mechanistic Investigations of 4 Fluoro 1,1 Biphenyl 3 Amine
Reactivity of the Amine Functionality
The primary amine group (-NH2) on the biphenyl (B1667301) ring is a key site of reactivity, participating in a variety of reactions typical of arylamines.
Amidation Reactions
The amine functionality of 4-Fluoro-[1,1'-biphenyl]-3-amine can undergo amidation reactions. Amides are generally unreactive to nucleophilic acyl substitution, but they can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.org The reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, leads to the formation of the corresponding amide. This transformation is a fundamental process in organic synthesis, allowing for the introduction of acyl groups and the formation of stable amide bonds.
Schiff Base Formation
Like other primary amines, this compound can react with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases, also known as imines. wikipedia.org This condensation reaction typically proceeds via a hemiaminal intermediate, which then dehydrates to yield the C=N double bond characteristic of a Schiff base. wikipedia.org The formation of Schiff bases is often catalyzed by acid and is a reversible process. wikipedia.orgresearchgate.net These compounds are valuable intermediates in various organic syntheses and have been explored for their diverse chemical and biological activities. wikipedia.org
The general mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. researchgate.net This is followed by a dehydration step to form the imine. wikipedia.org
Nucleophilic Behavior
The lone pair of electrons on the nitrogen atom of the amine group confers nucleophilic character to this compound. This nucleophilicity allows it to react with a variety of electrophiles. The amine can act as a nucleophile in substitution and addition reactions. For instance, it can attack the carbon of a carbonyl group, as seen in Schiff base formation. researchgate.net The nucleophilic nature of the amine is fundamental to its participation in a wide range of chemical transformations.
Reactivity of the Fluoro Substituent
The fluorine atom attached to the biphenyl core introduces another dimension to the molecule's reactivity, primarily through nucleophilic aromatic substitution.
Nucleophilic Aromatic Substitution at the Fluorine Position
The fluorine atom on the aromatic ring can be displaced by a nucleophile in a process known as nucleophilic aromatic substitution (SNA_r). masterorganicchemistry.com Although aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, the presence of activating groups on the aromatic ring can facilitate this reaction. libretexts.org In the context of this compound, the reactivity of the fluorine atom towards substitution would be influenced by the electronic effects of the amine and the other phenyl ring. Fluorine is a good leaving group in these reactions because the C-F bond cleavage is not the rate-determining step. masterorganicchemistry.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org
Recent advances have also demonstrated that nucleophilic aromatic substitution of unactivated fluoroarenes can be achieved using organic photoredox catalysis under mild conditions. nih.gov This method has been successfully applied to a variety of nucleophiles, including amines. nih.gov
Reactivity of the Biphenyl Core
The biphenyl scaffold of this compound provides a stable, yet reactive, core. The two connected phenyl rings can influence each other's reactivity and can themselves be sites for further functionalization. While specific research on the reactivity of the biphenyl core in this particular molecule is not extensively detailed in the provided search results, general principles of biphenyl chemistry apply.
The biphenyl system can undergo electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents (the amino and fluoro groups). The amino group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. The interplay of these directing effects would determine the regioselectivity of further substitution on the ring to which they are attached. The other phenyl ring would be expected to undergo substitution at its ortho and para positions.
Electrophilic Aromatic Substitution Reactions
The amine (-NH₂) group is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution (SₑAr) reactions. byjus.com Conversely, the fluorine (-F) atom is a deactivating group due to its high electronegativity, yet it also directs incoming electrophiles to the ortho and para positions. In this compound, these effects combine to influence the regioselectivity of substitution on the first aromatic ring.
The primary positions for electrophilic attack on the substituted ring are C2, C6, and C5. The powerful activating effect of the amino group at C3 strongly directs incoming electrophiles to the ortho positions (C2 and C4) and the para position (C6). However, the C4 position is already occupied by a fluoro group. Therefore, substitution is most likely to occur at the C2 and C6 positions. The phenyl group at C1 can exert steric hindrance, potentially favoring substitution at the C2 position over the C6 position.
The electronic properties of the substituents play a crucial role. The lone pair of electrons on the nitrogen atom of the amine group can be donated to the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions and making the ring more susceptible to electrophilic attack. byjus.com This significantly stabilizes the cationic intermediate formed during the reaction. wikipedia.org
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org However, Friedel-Crafts reactions may be complicated by the basicity of the amino group, which can react with the Lewis acid catalyst. byjus.com To achieve monosubstitution and control the high reactivity of the aromatic amine, the amino group can be protected, for instance, by acetylation to form an amide. This lessens the activating effect, allowing for more controlled substitution. byjus.com
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Position | Activating/Deactivating Influence | Predicted Outcome |
|---|---|---|
| C2 | Ortho to -NH₂ (activating), Meta to -F (weakly deactivating) | Favorable |
| C5 | Meta to -NH₂ (deactivating), Ortho to -F (directing) | Less Favorable |
| C6 | Para to -NH₂ (activating), Meta to -F (weakly deactivating) | Favorable, but potential steric hindrance |
Oxidation Reactions (e.g., to Quinones)
Aromatic amines are susceptible to oxidation, and the specific products depend on the oxidant and reaction conditions. The oxidation of anilines can lead to a variety of products, including quinone imines, which can subsequently hydrolyze to form quinones. csu.edu.au
The oxidation of this compound would likely proceed through the formation of a radical cation, which can then undergo further reactions. Given the substitution pattern, oxidation could lead to the formation of a p-quinone imine. The electrochemical oxidation of similar aromatic amines has been shown to generate p-benzoquinone derivatives. academie-sciences.fr In the presence of other nucleophiles, addition reactions to the quinone imine intermediate can occur.
The oxidation can be carried out using various reagents, such as potassium ferricyanide (B76249), silver oxide, or through electrochemical methods. csu.edu.auacademie-sciences.fr The oxidation of a related compound, 3-methoxy-4-tert-butylaniline, with potassium ferricyanide or silver oxide yielded complex mixtures including azobenzenes and phenazines, with N-aryl-p-quinone imines being formed during chromatographic workup. csu.edu.au This suggests that the oxidation of this compound could also lead to a variety of products depending on the isolation procedure.
Quinones are a class of compounds that are of interest in various industrial and biological applications. academie-sciences.fr The structure of the quinone can significantly influence the reaction mechanism, which can range from hydride abstraction to electrophilic transamination or addition-elimination pathways. nih.gov
Reduction Reactions
The primary functional groups in this compound that could undergo reduction are the aromatic rings. The amino group is already in a reduced state. The reduction of aromatic rings typically requires harsh conditions, such as high pressure and temperature with a metal catalyst (e.g., catalytic hydrogenation with rhodium, ruthenium, or nickel).
Under such conditions, the biphenyl system could be reduced to a cyclohexyl-cyclohexane system. The fluorine atom is generally stable to these reduction conditions, although hydrodefluorination can sometimes occur. The specific stereochemistry of the resulting saturated rings would depend on the catalyst and reaction conditions used.
It is also possible to selectively reduce one of the aromatic rings. The ring bearing the amino and fluoro substituents is electronically different from the unsubstituted phenyl ring, which could potentially allow for regioselective reduction under carefully controlled conditions.
Mechanistic Studies of Transformation Pathways
Proposed Reaction Mechanisms for Derivative Formation
The formation of derivatives of this compound largely involves the reactivity of the amino group and the aromatic rings.
For electrophilic aromatic substitution , the mechanism involves the attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate is enhanced by the electron-donating amino group. wikipedia.org The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product. wikipedia.org If the amino group is protected as an acetamide, the lone pair of electrons on the nitrogen is less available for donation to the ring due to resonance with the carbonyl group, thus moderating the reactivity. byjus.com
In oxidation reactions leading to quinones , a plausible mechanism involves the initial one-electron oxidation of the amine to form a radical cation. This can then dimerize or react with another molecule of the amine. For the formation of a quinone imine, the initial amine can be oxidized to an imine, which can then be attacked by water and further oxidized to the quinone imine. The hydrolysis of the quinone imine would then yield the corresponding quinone. The oxidation of substituted anilines can be complex, with the potential for the formation of N-aryl-p-quinone imines and NN'-diaryl-p-quinone di-imines through the intermediacy of an iminocyclohexadiene that subsequently rearranges. csu.edu.au
Investigation of Intermediates and Transition States
The direct observation of reactive intermediates and transition states is challenging due to their short lifetimes. However, their existence can be inferred through trapping experiments and computational studies.
In the context of derivative formation from this compound, trapping experiments could be designed to capture proposed intermediates. For instance, in oxidation reactions, the presence of a nucleophile could trap a quinone imine intermediate. The formation of reactive intermediates from a cysteine S-conjugate in pyridoxal (B1214274) model systems has been studied by trapping them with various agents like benzyl (B1604629) bromide and aniline (B41778). nih.gov
Computational chemistry, using methods like density functional theory (DFT), can be employed to model the reaction pathways and calculate the energies of intermediates and transition states. researchgate.net For electrophilic aromatic substitution, the structures and stabilities of the possible arenium ion intermediates can be calculated to predict the most likely substitution pattern. For more complex transformations, computational studies can elucidate the multi-step reaction mechanisms, as has been done for organocatalytic asymmetric additions. researchgate.net
Advanced analytical techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have been used to detect short-lived reaction intermediates in catalytic cycles, such as nitrenoid complexes in C-H amination reactions. stanford.edu Such techniques could potentially be applied to study the reactive intermediates formed during the transformation of this compound.
Table 2: Investigational Methods for Reaction Mechanisms
| Method | Application | Expected Information |
|---|---|---|
| Trapping Experiments | Capture of reactive intermediates in oxidation or other transformations. | Structural confirmation of proposed intermediates (e.g., quinone imines). nih.gov |
| Computational Modeling (DFT) | Calculation of energies of reactants, intermediates, transition states, and products. | Prediction of reaction pathways, regioselectivity, and activation barriers. researchgate.net |
| Advanced Mass Spectrometry (e.g., DESI-MS) | Real-time monitoring of reaction mixtures. | Direct detection and characterization of transient intermediates. stanford.edu |
Advanced Analytical Characterization Techniques for 4 Fluoro 1,1 Biphenyl 3 Amine
Spectroscopic Analysis
Spectroscopy is fundamental to elucidating the molecular structure of 4-Fluoro-[1,1'-biphenyl]-3-amine by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule.
¹H NMR: In a ¹H NMR spectrum of this compound, the protons on the aromatic rings would exhibit signals in the downfield region, typically between 6.0 and 8.0 ppm. The protons on the fluorinated ring would show complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration and solvent-dependent.
¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom bonded to the fluorine atom would appear as a doublet with a large carbon-fluorine coupling constant (¹JCF). Other aromatic carbons would also exhibit smaller C-F couplings (²JCF, ³JCF, etc.). The hybridization of the carbon atoms (sp²) places their signals in the aromatic region of the spectrum (typically 100-160 ppm). nih.gov
Interactive Data Table: NMR Data
| Spectrum Type | Expected Chemical Shift Ranges (ppm) | Expected Multiplicities |
| ¹H NMR | Aromatic H: ~6.0-8.0 | Multiplets (m), Doublets (d), Triplets (t) |
| Amine H (-NH₂) | Broad Singlet (br s) | |
| ¹³C NMR | Aromatic C: ~100-160 | Singlets (s), Doublets (d, due to C-F coupling) |
| Note: | Specific experimental data was not found in the searched literature. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected. As a primary aromatic amine, it should exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. googleapis.com A strong absorption corresponding to the C-F bond stretch is also anticipated, typically in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic rings are found in the 1450-1600 cm⁻¹ range.
Specific experimental IR spectra for this compound were not located in the reviewed literature. chemicalbook.comchemicalbook.com
Interactive Data Table: IR Spectroscopy Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Amine (N-H) | 3300 - 3500 (typically two bands) | Stretch |
| Amine (N-H) | 1550 - 1650 | Bend (Scissoring) |
| Aromatic (C-H) | > 3000 | Stretch |
| Aromatic (C=C) | 1450 - 1600 | Stretch |
| Fluoro (C-F) | 1000 - 1300 | Stretch |
| Note: | Specific experimental data was not found in the searched literature. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the biphenyl (B1667301) structure. Aromatic compounds like this compound are expected to show strong absorption bands in the ultraviolet region (200-400 nm). The biphenyl system itself, along with the auxochromic amine group, would influence the position and intensity of the absorption maxima (λmax).
However, specific experimental UV-Vis spectral data for this compound could not be retrieved from the surveyed scientific databases. For related compounds like 4-aminobiphenyl, a UV spectrum is available, which can give a general indication of the expected absorption profile. researchgate.net
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule. For this compound (Molecular Formula: C₁₂H₁₀FN), the monoisotopic mass is 187.07973 Da. uni.lu The mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Predicted data for various adducts that may be observed in techniques like electrospray ionization (ESI) are also available. uni.lu
Interactive Data Table: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M]⁺ | 187.07918 |
| [M+H]⁺ | 188.08701 |
| [M+Na]⁺ | 210.06895 |
| [M+K]⁺ | 226.04289 |
| [M-H]⁻ | 186.07245 |
| Source: Predicted data from PubChemLite. uni.lu |
X-ray Crystallography and Solid-State Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound, including bond lengths, bond angles, and the dihedral angle between the two phenyl rings.
A search of crystallographic databases did not yield any experimental single-crystal X-ray diffraction data for this compound. However, structural data for related compounds, such as 4-Fluorobiphenyl (B1198766) and Biphenyl-3,3′,4,4′-tetraamine, have been reported and provide insight into the solid-state conformations of biphenyl systems. nist.gov
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for this purpose. For aromatic amines and biphenyl derivatives, reversed-phase HPLC is commonly employed. scielo.br This technique typically uses a nonpolar stationary phase, such as a C18 column, and a polar mobile phase, often a mixture of acetonitrile (B52724) and/or methanol (B129727) with water or an aqueous buffer. nih.govgnest.org Detection is commonly achieved using a UV detector, set to a wavelength where the analyte exhibits strong absorbance. researchgate.net The purity of a sample can be determined by the relative area of its peak in the chromatogram. fluorochem.co.uk
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile and thermally stable compounds like substituted biphenyls. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The mass spectrometer then provides structural information on the separated components. This method is highly effective for both purity assessment and the identification of trace impurities. helsinki.fi
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a premier technique for the separation, identification, and quantification of components in a mixture. For the analysis of this compound, reversed-phase HPLC is a commonly utilized mode. This approach employs a non-polar stationary phase and a polar mobile phase, causing polar compounds to elute earlier than non-polar compounds.
Research Findings:
The separation of aromatic amines, including biphenyl derivatives, is often achieved using columns with specialized stationary phases that can provide unique selectivity. For instance, a biphenyl stationary phase can offer enhanced retention and selectivity for aromatic compounds due to π-π interactions between the analyte and the stationary phase. chromatographyonline.com
A study on the separation of a structurally similar compound, [1,1'-Biphenyl]-4-ol, 3-amino-, utilized a Newcrom R1 HPLC column, which is a reverse-phase column. sielc.com The mobile phase consisted of a mixture of acetonitrile (MeCN), water, and phosphoric acid. sielc.com The acidic modifier is often added to the mobile phase to improve peak shape and resolution of basic compounds like amines by suppressing the ionization of silanol (B1196071) groups on the silica-based stationary phase.
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Value |
| Stationary Phase | C18 or Biphenyl bonded silica (B1680970) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Note: This table represents a typical starting point for method development and optimization would be required for specific applications.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography is a versatile and cost-effective chromatographic technique used for the qualitative analysis of mixtures, determination of purity, and optimization of solvent systems for column chromatography.
Research Findings:
For the analysis of aromatic amines by TLC, silica gel plates are commonly used as the stationary phase. The choice of the mobile phase is critical and depends on the polarity of the analyte. A mixture of non-polar and polar solvents is often employed to achieve optimal separation.
A study on the TLC of various aromatic amines demonstrated the use of different solvent systems to achieve separation. uni.lu For compounds of intermediate polarity like this compound, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate (B1210297) or diethyl ether would be appropriate. The addition of a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the mobile phase can be beneficial in reducing the tailing of basic amine spots on the silica gel plate.
Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), as aromatic compounds like this compound are often UV-active. Alternatively, various staining reagents can be used. For instance, a solution of ninhydrin (B49086) can be sprayed on the plate, which upon heating, reacts with primary amines to produce colored spots. Another common visualization reagent for amines is a solution of potassium permanganate.
Table 2: Representative TLC System for this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (7:3, v/v) with 1% Triethylamine |
| Visualization | UV light (254 nm) or Potassium Permanganate stain |
| Expected Rf Value | ~0.4 - 0.6 (This is an estimate and can vary) |
Note: The Rf value is dependent on the specific conditions and should be determined experimentally.
Computational and Theoretical Studies of 4 Fluoro 1,1 Biphenyl 3 Amine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the properties of molecules. These calculations solve the Schrödinger equation for a given molecular structure, providing detailed information about its geometry, energy, and electronic distribution.
Density Functional Theory (DFT) is a powerful and widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. eurjchem.comnih.gov This method is favored for its balance of accuracy and computational efficiency. eurjchem.com The process involves calculating the electron density to determine the molecule's energy and iteratively adjusting bond lengths, bond angles, and dihedral angles until a minimum energy conformation is found.
For a molecule like 4-Fluoro-[1,1'-biphenyl]-3-amine, a key structural parameter is the dihedral angle between the two phenyl rings. This angle is influenced by the electronic effects of the fluoro and amine substituents and steric hindrance. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311+G(d,p), can predict these geometric parameters with high accuracy, which can then be compared with experimental data from techniques like X-ray crystallography if available. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov For related biphenyl (B1667301) derivatives, this energy gap has been calculated to be a key indicator of their electronic properties. nih.gov
Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for an Analogous Biphenyl Compound (Note: Data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, as a representative example of a substituted biphenyl.)
| Parameter | Energy (eV) |
| EHOMO | -6.0814 nih.gov |
| ELUMO | -1.7466 nih.gov |
| Energy Gap (ΔE) | 4.3347 nih.gov |
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different charge regions.
Red/Yellow Regions: Indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack. In this compound, these regions would be expected around the electronegative fluorine atom and the lone pair of the nitrogen atom in the amine group.
Blue Regions: Indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the hydrogens of the amine group.
Green Regions: Represent areas of neutral potential.
The MEP map provides a clear, intuitive picture of where the molecule is most likely to interact with other charged or polar species.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These parameters provide a more detailed understanding of its stability and reactivity. nih.gov
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution. It is calculated as η = (I - A) / 2. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).
Table 2: Illustrative Global Reactivity Descriptors for an Analogous Biphenyl Compound (Note: Data is for 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid, as a representative example.)
| Reactivity Descriptor | Formula | Calculated Value (eV) |
| Ionization Energy (I) | -EHOMO | 6.0814 nih.gov |
| Electron Affinity (A) | -ELUMO | 1.7466 nih.gov |
| Electronegativity (χ) | (I+A)/2 | 3.9140 nih.gov |
| Chemical Hardness (η) | (I-A)/2 | 2.1674 nih.gov |
| Chemical Softness (S) | 1/η | 0.4614 nih.gov |
| Electrophilicity Index (ω) | μ²/2η | 3.534 nih.gov |
Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. This analysis partitions the total electron population among the different atoms, providing an estimate of the local electronic charge. These charges are useful for understanding the electrostatic properties of the molecule, such as its dipole moment and reactivity. However, a known limitation of Mulliken analysis is that the calculated charges can be highly sensitive to the choice of the basis set used in the calculation.
Intermolecular Interaction Analysis
Understanding how molecules interact with each other is crucial for predicting their properties in the solid state, such as crystal packing and stability. Hirshfeld surface analysis is a common computational technique used for this purpose. nih.govnih.gov
A Hirshfeld surface is a three-dimensional surface that defines the space a molecule occupies in a crystal. By mapping various properties onto this surface, one can visualize and quantify the different types of intermolecular contacts. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of these interactions, showing the relative contributions of different contact types. nih.govnih.gov For a molecule like this compound, the analysis would likely reveal significant contributions from:
H···H contacts: Typically the most abundant type of interaction.
C···H/H···C contacts: Involving the aromatic rings.
H···F/F···H contacts: Due to the presence of the fluorine atom.
N···H/H···N contacts: Arising from the amine group, which can act as a hydrogen-bond donor and acceptor.
Hirshfeld Surface Analysis and 2D Fingerprint Plots
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. acs.orgnih.gov This technique maps the electron distribution of a molecule in a crystal to generate a three-dimensional surface. The surface is colored according to various properties, such as d_norm, which indicates contacts shorter or longer than van der Waals radii, highlighting regions of significant intermolecular contact.
For this compound, the Hirshfeld surface would reveal the nature and extent of interactions involving the fluorine, nitrogen, and hydrogen atoms, as well as the aromatic rings. The presence of N-H···F, N-H···N, C-H···F, and π-π stacking interactions would be identifiable by distinct features on the surface.
Complementary to the 3D surface, 2D fingerprint plots provide a quantitative summary of these interactions. crystalexplorer.netnih.gov These plots are histograms of the distances from the Hirshfeld surface to the nearest nucleus inside (d_i) and outside (d_e) the surface. crystalexplorer.net Each type of intermolecular contact produces a characteristic pattern on the plot, allowing for the deconvolution of the crystal packing into contributions from different interaction types. For instance, H···H contacts typically appear as a large, diffuse region, while specific hydrogen bonds like N-H···F would manifest as sharp, distinct spikes. nih.gov
Table 1: Expected Intermolecular Contacts for this compound from Hirshfeld Analysis
| Interaction Type | Description | Expected Fingerprint Plot Feature |
| H···H | Interactions between hydrogen atoms on adjacent molecules. | A large, centrally located region, often comprising the largest percentage of the surface. |
| C···H/H···C | Contacts involving the aromatic rings and hydrogen atoms, indicative of C-H···π interactions. | "Wing-like" features on the sides of the main diagonal. crystalexplorer.net |
| H···F/F···H | Interactions involving the electronegative fluorine atom and hydrogen atoms. | Sharp spikes at shorter d_e + d_i values, indicating close contacts. |
| N···H/H···N | Hydrogen bonding involving the amine group. | Distinct, sharp spikes characteristic of strong hydrogen bonds. |
Non-Covalent Interaction (NCI-RDG) Analysis
Non-Covalent Interaction (NCI) analysis, often visualized using the Reduced Density Gradient (RDG), is a computational tool used to identify and characterize weak interactions in molecular systems. nih.govresearchgate.net This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), which distinguishes between bonding, non-bonding, and steric repulsion.
An NCI-RDG analysis of this compound would generate 3D isosurfaces within the molecule, color-coded to represent the type and strength of non-covalent interactions:
Blue surfaces indicate strong, attractive interactions, such as the hydrogen bonds formed by the amine group (N-H···).
Green surfaces represent weaker, delocalized van der Waals interactions, which would be prominent between the phenyl rings (π-π stacking).
Red surfaces signify steric repulsion or clashes, which could appear between ortho-hydrogens on the biphenyl rings, influencing the dihedral angle. researchgate.net
This analysis provides a qualitative and intuitive picture of the forces that stabilize the molecular conformation and its packing in the solid state. mdpi.com
Energy Framework Analysis of Crystal Packing
To gain a quantitative understanding of the crystal's stability, energy framework analysis is employed. This method calculates the interaction energies between a central molecule and its neighbors in the crystal lattice, breaking them down into electrostatic, polarization, dispersion, and repulsion components. mdpi.commdpi.com The results are visualized as cylinders connecting the centroids of interacting molecules, with the cylinder thickness proportional to the interaction strength.
For this compound, this analysis would likely reveal that dispersion forces, arising from the large aromatic systems, make a significant contribution to the total stabilization energy. mdpi.comiucr.org The electrostatic component, driven by the polar amine and fluoro groups, would also be crucial, particularly for molecules linked by hydrogen bonds. By visualizing the energy frameworks for each component, the dominant forces governing the crystal packing architecture can be clearly identified, showing, for example, a herringbone or stacked arrangement and quantifying the energies that underpin it. mdpi.com
Stereochemical Investigations
The stereochemistry of biphenyl systems is a subject of significant interest, primarily due to the phenomenon of atropisomerism. The specific substitution pattern of this compound dictates its potential for chirality.
Atropisomerism in Biphenyl Systems
Atropisomerism is a type of axial chirality that arises from restricted rotation (hindered rotation) around a single bond. unacademy.comslideshare.net In biphenyl derivatives, this phenomenon occurs when bulky substituents are present in the ortho positions (2, 2', 6, and 6') of the phenyl rings. slideshare.netslideshare.net These bulky groups create a significant steric barrier, slowing the rotation around the pivotal C-C bond to the extent that the resulting rotational isomers (atropisomers) can be isolated as stable, non-interconverting enantiomers at room temperature. pharmaguideline.comwikipedia.org
The compound this compound has substituents at the meta (3) and para (4') positions. Since there are no substituents in the ortho positions, the steric hindrance to rotation around the biphenyl single bond is minimal. The energy barrier for rotation is low, allowing for rapid interconversion between conformers. slideshare.net Therefore, this compound itself is not expected to exhibit atropisomerism and is achiral.
Table 2: Conditions for Atropisomerism in Biphenyls
| Condition | Requirement for Stable Atropisomers | Application to this compound |
| Substitution Pattern | Bulky groups in three or four ortho positions. | No ortho substituents are present. |
| Steric Hindrance | Sufficiently high to prevent rotation around the pivotal C-C bond. | Minimal steric hindrance from meta and para substituents. |
| Energy Barrier | High enough to allow for isolation of rotamers (e.g., > 93 kJ/mol at 300 K). unacademy.comwikipedia.org | The energy barrier is expected to be low. |
| Chirality | The molecule must be non-superimposable on its mirror image. | The molecule is superimposable on its mirror image; it is achiral. |
Chiral Properties of Derivatives
While this compound is achiral, its derivatives can be designed to possess chiral properties. Chirality could be introduced in two primary ways:
Inducing Atropisomerism: By synthesizing derivatives with the addition of sufficiently bulky groups (e.g., -NO₂, -Br, -COOH, -I) at the ortho positions (e.g., 2 and 2'), the rotation around the biphenyl bond could be restricted, leading to stable atropisomers. The chirality and resolvability of such derivatives would depend on the nature and size of these ortho substituents.
Introducing a Chiral Center: A chiral center could be introduced by modifying one of the existing functional groups or by adding a chiral substituent. For example, reacting the amine group with a chiral reagent could create a new stereocenter, rendering the entire molecule chiral. The properties of such chiral derivatives are often explored for applications in areas like asymmetric catalysis and medicinal chemistry. nih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior and conformational landscape of molecules over time. ulisboa.ptnih.gov An MD simulation of this compound would offer insights into its flexibility, preferred conformations, and the energetics of its internal motions.
The key aspect to investigate would be the conformational preference related to the dihedral angle between the two phenyl rings. In unsubstituted biphenyl, the rings are twisted by approximately 44° in the gas phase to minimize steric repulsion between the ortho-hydrogen atoms. slideshare.net For this compound, MD simulations could map the potential energy surface as a function of this dihedral angle, revealing the energy minima corresponding to the most stable conformations and the energy barriers to rotation. nih.govresearchgate.net
Furthermore, these simulations can explore the flexibility of the amine group and the impact of solvation on the molecule's conformation. By simulating the molecule in different solvent environments, one can understand how intermolecular interactions with solvent molecules influence its structure and dynamics. ulisboa.pt This information is crucial for predicting the behavior of the compound in solution.
In Silico Modeling for Biological Activity Prediction
In silico modeling, a field of computational chemistry, utilizes computer simulations to predict the biological activity of chemical compounds. This approach has become an indispensable tool in drug discovery and development, offering a rapid and cost-effective means to screen large libraries of molecules for their potential therapeutic effects. By simulating the interactions between a compound and a biological target at the molecular level, researchers can gain insights into its mechanism of action and prioritize candidates for further experimental investigation.
One of the key techniques in in silico modeling is molecular docking. This method predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein or a nucleic acid (receptor), to form a stable complex. The primary goal of molecular docking is to predict the binding mode and affinity of the ligand to the receptor. A higher binding affinity, often represented by a lower binding energy score, suggests a more stable interaction and potentially a more potent biological effect.
The process involves computationally placing the ligand into the binding site of the receptor in various conformations and orientations. Each of these poses is then scored using a scoring function that estimates the binding free energy. These scoring functions take into account various factors that contribute to the stability of the complex, such as electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results of molecular docking studies can guide the design of new molecules with improved binding characteristics and desired biological activities.
Molecular Docking Studies with Biological Targets
Currently, there is a lack of specific molecular docking studies in the scientific literature that focus exclusively on this compound. While computational studies have been conducted on a variety of other fluorinated biphenyl compounds, the specific interactions and potential biological targets of this compound have not been reported. nih.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netdntb.gov.uaresearchgate.netasianpubs.orgacs.orgmdpi.comnih.govmdpi.comresearchgate.netpensoft.netresearchgate.net
Research on structurally related biphenyl derivatives has demonstrated the utility of molecular docking in predicting their biological activities. For instance, studies on other biphenyl compounds have explored their potential as inhibitors of various enzymes or as ligands for specific receptors. These investigations have successfully used molecular docking to elucidate the binding modes and identify key amino acid residues involved in the interaction, thereby providing a rationale for their observed biological effects.
Future molecular docking studies on this compound would be invaluable in predicting its potential biological targets and mechanisms of action. Such studies would involve docking the compound against a panel of known protein structures to identify potential binding partners. The resulting data on binding affinities and interaction patterns would provide a strong foundation for subsequent experimental validation and could accelerate the discovery of novel therapeutic applications for this compound.
Applications of 4 Fluoro 1,1 Biphenyl 3 Amine in Advanced Research Fields
Medicinal Chemistry and Drug Discovery Research
In the realm of medicinal chemistry and drug discovery, the 4-fluoro-[1,1'-biphenyl]-3-amine moiety is a key component in the synthesis of novel compounds. Researchers utilize this and structurally similar molecules as precursors to develop new pharmaceutical agents and to explore the biological effects of their derivatives.
This compound and its isomers are recognized as organic building blocks in chemical synthesis. bldpharm.combldpharm.com These compounds serve as crucial intermediates in the creation of more elaborate molecules for medicinal purposes. pharmint.net The fluorinated biphenyl (B1667301) structure is a key feature in various pharmacologically active compounds.
For instance, the related compound 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine is a vital precursor in the synthesis of fluxapyroxad, a modern broad-spectrum fungicide. google.com This highlights the role of such fluorinated biphenyl amines in producing high-value chemical products. The synthesis process for these amines is often designed to be efficient and suitable for large-scale industrial production. google.com
Furthermore, derivatives of fluorobiphenyls, such as 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid (flurbiprofen), are used to synthesize new hybrid molecules. mdpi.comresearchgate.net By reacting flurbiprofen (B1673479) with other chemical entities, like 7-amino-4-methyl-coumarin, researchers can create novel compounds with potentially enhanced or new biological activities. mdpi.comresearchgate.net This modular approach, using fluorinated biphenyl intermediates, is a common strategy in drug discovery.
The modification of the this compound structure has led to the discovery of derivatives with significant biological activities. These activities span several therapeutic areas, including antimicrobial, anticancer, anti-inflammatory, and hypolipidemic research. The presence of the fluorine atom can modulate properties like metabolic stability and binding affinity to biological targets. beilstein-journals.org
Research into biphenyl derivatives has shown their potential as antimicrobial agents. A study focused on fluorine- and trifluoromethyl-substituted biphenyl derivatives revealed their efficacy against several bacterial strains, including Escherichia coli. nih.gov The investigation highlighted that fluorine substitution significantly enhanced antibacterial activity. nih.gov
Molecular docking studies suggested that these compounds act by targeting the E. coli FabH enzyme. nih.gov The structure-activity relationship (SAR) analysis confirmed that the placement and number of fluorine atoms on the biphenyl backbone were crucial for their antimicrobial efficacy. nih.gov Additionally, coumarin (B35378) derivatives, which can be linked to a fluorobiphenyl moiety, are known to possess antibacterial properties. mdpi.com
Table 1: Antibacterial Activity of Fluorine-Substituted Biphenyl Derivatives
| Compound Type | Key Finding | Target Organism Example | Proposed Mechanism |
|---|---|---|---|
| F- and CF3-substituted biphenyls | Fluorine substitution significantly enhances antibacterial potency. nih.gov | Escherichia coli | Inhibition of FabH enzyme. nih.gov |
Derivatives of biphenyl amines are actively investigated for their anticancer properties. ontosight.ai Studies have shown that introducing various chemical groups to the biphenyl scaffold can yield compounds with potent activity against cancer cell lines.
For example, a series of 1,2,4-triazol-3-amine derivatives were synthesized and evaluated as anti-lung cancer agents. nih.gov One compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), demonstrated significantly more potent activity against several lung cancer cells than the standard chemotherapeutic agent 5-fluorouracil. nih.gov This compound was found to induce apoptosis in cancer cells by affecting proteins like BAX, caspase 3, and PARP. nih.gov
Similarly, novel hydroxylated biphenyl compounds have shown promise against malignant melanoma cells. mdpi.com These compounds exhibited dose-dependent antiproliferative activity against melanoma cell lines with minimal toxicity to normal cells. mdpi.com Other research has explored pyrimidine-indole derivatives and 1H-indazole-3-amine derivatives, which have also shown strong inhibitory effects on cancer cells. nih.govresearchgate.net
Table 2: Anticancer Activity of Selected Biphenyl Derivatives
| Derivative Class | Cancer Cell Line | Key Finding | Mechanism of Action |
|---|---|---|---|
| 1,2,4-Triazol-3-amine Derivatives | A549, NCI-H460 (Lung) | Compound BCTA showed IC50 values of 1.09 µM and 2.01 µM, respectively. nih.gov | Induction of apoptosis via upregulation of BAX and caspase 3. nih.gov |
| Hydroxylated Biphenyls | Melanoma Cells (A375, SK-MEL-28) | Compounds 11 and 12 showed IC50 values of 1.7 µM and 2.0 µM, respectively. mdpi.com | Antiproliferative, inducing long-lasting and irreversible effects. mdpi.com |
| Pyrimidine-Indole Derivatives | HeLa (Cervical) | Inhibition rate of 80.91% at 19.2 µg/mL for compound PYB1. nih.gov | Binds to Ras protein through hydrogen bonding. nih.gov |
The fluorinated biphenyl structure is a cornerstone of several anti-inflammatory agents. The most well-known example is flurbiprofen, or 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propionic acid, which is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. mdpi.comresearchgate.net Flurbiprofen functions as a potent inhibitor of prostaglandin (B15479496) synthesis. mdpi.comresearchgate.net
Recent research has explored new structural analogs of natural anti-inflammatory compounds. Biphenyl derivatives structurally related to Honokiol have been synthesized and tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets in inflammation. mdpi.com One such derivative, F-IV, demonstrated potent inhibition of COX-2 at a submicromolar level (0.09 µM). mdpi.com These compounds show potential for imaging neuroinflammation and treating neurodegenerative diseases. mdpi.comnih.gov Another novel compound, CHF5074, a derivative of a dichloro-fluoro-biphenyl carboxylic acid, has been developed as a gamma-secretase modulator with potential applications in Alzheimer's disease, building on the knowledge of NSAID activity. nih.gov
Table 3: Anti-inflammatory Activity of Fluorinated Biphenyl Derivatives
| Compound | Target | IC50 Value | Therapeutic Area |
|---|---|---|---|
| Flurbiprofen | Prostaglandin Synthesis | Not specified | General pain and inflammation. mdpi.comresearchgate.net |
| F-IV (Honokiol Analog) | COX-2 | 0.09 µM | Neuroinflammation. mdpi.com |
The core structure of fluorinated biphenyl amines has been utilized in the development of agents to manage lipid levels. Specifically, research has focused on inhibitors of the cholesteryl ester transfer protein (CETP), which play a role in raising high-density lipoprotein cholesterol (HDL-C). nih.gov
In one study, a series of triphenylethanamine derivatives were developed as potent and orally available CETP inhibitors. nih.gov The lead optimization efforts resulted in the discovery of BMS-795311, a complex amide that incorporates a fluoro-phenyl group. nih.gov This compound demonstrated effectiveness in preclinical studies, suggesting the potential for such derivatives to be developed into antiatherosclerotic drugs. nih.gov
Mechanism of Action Studies of Biologically Active Analogues
The strategic incorporation of fluorine into biologically active molecules is a common tactic in medicinal chemistry to enhance potency, metabolic stability, and pharmacokinetic properties. nih.govresearchgate.net this compound serves as a crucial building block for creating fluorinated analogues of known bioactive compounds, allowing researchers to probe and understand their mechanisms of action.
A notable example is in the development of new antimalarial drugs. Researchers have synthesized fluorinated analogues of the drug amodiaquine (B18356) to overcome its associated toxicity, which is linked to the metabolic oxidation of its 4'-aminophenol group. nih.gov By replacing the hydroxyl group with a fluorine atom, as in 4'-fluoro-N-tert-butylamodiaquine, the metabolic pathway leading to toxic quinone-imine species is blocked. nih.gov
Studies on these fluorinated analogues help elucidate the mechanism of action. For instance, investigations into 4'-fluoro-N-tert-butylamodiaquine confirmed that it retains potent activity against both chloroquine-sensitive and chloroquine-resistant strains of malaria parasites. nih.gov This suggests that the core pharmacophore responsible for antimalarial activity remains intact and that the fluorine substitution primarily serves to improve the drug's safety profile without compromising its efficacy. The fluorine atom's high electronegativity can influence the electronic distribution within the molecule, potentially affecting its binding affinity to the target protein, but in this case, the primary mechanistic role is the prevention of the formation of toxic metabolites. nih.govnih.gov
The use of fluorinated analogues extends to other therapeutic areas. For example, fluorinated adenosine (B11128) antimetabolites function as DNA polymerase inhibitors in cancer treatment. mdpi.com The introduction of fluorine can significantly alter the electronic environment of a molecule, thereby influencing its interaction with biological targets and providing insight into the binding mechanisms. nih.govscispace.com
Structure-Activity Relationship (SAR) Investigations for Fluorinated Biphenylamines
Structure-activity relationship (SAR) studies are fundamental to drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. ontosight.ai The substitution of hydrogen with fluorine is a key strategy in these investigations due to fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon. nih.govresearchgate.net
For fluorinated biphenylamines, SAR studies often focus on several key aspects:
Metabolic Stability: One of the most frequent applications of fluorination is to block metabolically labile sites. researchgate.net By replacing a hydrogen atom at a site prone to metabolic oxidation with a fluorine atom, the metabolic stability of the compound can be significantly improved. This was a key finding in the development of amodiaquine analogues, where the 4'-fluoro substitution prevented the formation of toxic metabolites. nih.gov
Binding Affinity: Fluorine can modulate the pKa of nearby functional groups and alter the conformation of a molecule, which can in turn enhance its binding affinity to a target protein. researchgate.netscispace.com The electron-withdrawing nature of fluorine can influence hydrogen bonding capabilities and other non-covalent interactions within the protein's binding pocket. nih.gov
Physicochemical Properties: The introduction of fluorine can impact a molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.gov SAR studies systematically explore how the position and number of fluorine substituents on the biphenyl ring system alter these properties to achieve an optimal balance for drug-like characteristics.
The following table summarizes the effects of fluorine substitution in SAR studies of bioactive compounds.
| Property Modified by Fluorination | Observed Effect | Example from Research |
|---|---|---|
| Metabolic Stability | Increased resistance to metabolic oxidation by blocking labile sites. | 4'-fluoro substitution in amodiaquine analogues prevents the formation of toxic quinone-imine metabolites. nih.gov |
| Binding Affinity | Enhanced interaction with target proteins through altered electronic properties and conformational changes. | Fluorinated ligands show improved binding to target enzymes in various therapeutic areas. researchgate.netscispace.com |
| Lipophilicity | Modulation of lipophilicity to improve ADME properties. | Fluorine substitution is a common strategy to fine-tune the lipophilicity of drug candidates. nih.govnih.gov |
| Acidity/Basicity (pKa) | Alteration of the pKa of nearby functional groups, affecting ionization state and solubility. | The electronegativity of fluorine influences the acidity or basicity of neighboring amine or carboxylic acid groups. nih.gov |
Materials Science Applications
The unique electronic properties conferred by the fluorine atom make this compound and related fluorinated biphenyls valuable components in materials science. nih.govuni.lu The introduction of fluorine into organic materials can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.orgresearchgate.net This enhances electron injection, increases resistance to oxidative degradation, and can lead to the development of n-type or ambipolar semiconducting materials. rsc.orgresearchgate.net
Organic Light-Emitting Diodes (OLEDs) and Liquid Crystal Displays (LCDs)
In the realm of LCDs, fluorinated biphenyls are key components of liquid crystal mixtures. The polarity and dielectric anisotropy of liquid crystals can be fine-tuned by the incorporation of fluorine atoms. Research into fluorinated biphenyl mesogens has shown that the number and position of fluoro-substituents have a significant impact on the mesophase behavior and physical properties of the resulting liquid crystals. ntu.ac.uk For example, polyfluorinated biphenyls have been synthesized and shown to exhibit nematic phases over a wide temperature range, although with relatively high viscosity. ntu.ac.uk
Organic Semiconductors
The ability of fluorine to lower the LUMO energy level is particularly advantageous for creating n-type organic semiconductors, which are essential for the fabrication of complementary logic circuits. rsc.orgresearchgate.net While many organic semiconductors are inherently p-type (hole-transporting), the introduction of strongly electron-withdrawing fluorine atoms can switch the majority charge carrier to electrons (n-type). researchgate.net
Furthermore, non-covalent interactions involving fluorine, such as C–H···F interactions, can play a crucial role in the solid-state packing of organic semiconductor molecules. rsc.org These interactions can promote a favorable π-stack arrangement, which is critical for efficient charge transport and high charge carrier mobility in organic field-effect transistors (OFETs). rsc.orgresearchgate.net
Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from organic linkers and metal ions or clusters. chemrxiv.org The properties of MOFs can be tailored by judiciously choosing the organic linker. Biphenyl derivatives with functional groups capable of coordinating to metal centers, such as amines and carboxylic acids, are potential candidates for use as organic linkers.
While direct use of this compound in MOF synthesis is not yet widely reported, its structure is highly relevant. The amine group can serve as a coordination site, and the biphenyl backbone provides a rigid and extended structure, which is desirable for creating porous frameworks. The fluorine atom can impart additional functionality to the pores of the MOF, such as modified adsorption properties or enhanced stability.
Agrochemical Research and Development
The development of novel fungicides and herbicides is a critical area of research to ensure global food security. Biphenyl derivatives are a well-established class of compounds in the agrochemical industry.
While fluorinated biphenyl amines are vital precursors for modern fungicides, detailed investigation reveals that the specific fungicides Bixafen, Fluxapyroxad, and Boscalid are not synthesized from this compound. Instead, they are derived from other structurally related aniline (B41778) intermediates.
For instance, the synthesis of Fluxapyroxad , a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, utilizes 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine as its key precursor. researchgate.netgoogle.comnih.govsci-hub.se Similarly, the production of the fungicide Bixafen involves the use of 3',4'-dichloro-5-fluorobiphenyl-2-amine .
There is no scientific literature to support that this compound serves as a direct intermediate for the synthesis of Bixafen, Fluxapyroxad, Boscalid, or Pyraziflumid. The structural details of these fungicides and their actual biphenyl amine precursors are summarized below.
| Fungicide | Key Biphenyl Amine Intermediate |
| Bixafen | 3',4'-dichloro-5-fluorobiphenyl-2-amine |
| Fluxapyroxad | 3',4',5'-trifluoro-[1,1'-biphenyl]-2-amine |
| Boscalid | 4'-chlorobiphenyl-2-amine |
| Pyraziflumid | 3',4'-difluoro[1,1'-biphenyl]-2-amine |
This table presents the correct biphenyl amine precursors for the indicated fungicides based on available chemical literature.
Aniline derivatives are foundational to many widely applied herbicides. sigmaaldrich.cn The specific chemical structure of the aniline is crucial for its biological activity. Despite the general importance of this class of compounds, there is currently no specific information in the available research literature that documents the use of this compound as a direct precursor for the development of herbicides.
Catalysis and Ligand Design
The fields of catalysis and ligand design leverage unique molecular structures to create efficient and selective catalysts for chemical transformations. The amine and biphenyl components of this compound suggest potential applications in this domain.
Substituted biphenyl anilines are valuable in the synthesis of ligands for organometallic complexes due to the versatile reactivity of the amine group. nih.gov These ligands can play a crucial role in the activity and selectivity of metal catalysts. However, a review of current scientific literature does not yield specific examples of novel organometallic ligands that have been synthesized using this compound as the starting material or core structure.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful methods for synthesizing complex molecules, including substituted anilines and biaryls. nih.govnih.gov These reactions are fundamental to modern organic synthesis.
The synthesis of fluorinated anilines can be achieved through palladium-catalyzed coupling reactions. nih.gov Theoretically, this compound could be synthesized via a Suzuki-Miyaura coupling between a suitable fluorinated amino-phenylboronic acid derivative and a phenyl halide, or via a Buchwald-Hartwig amination of a halogenated 4-fluorobiphenyl (B1198766). Conversely, the amine group of the molecule could itself be a substrate in further palladium-catalyzed N-arylation reactions.
Despite the general applicability of these methods, specific studies detailing the use of this compound as either a substrate or a product in palladium-catalyzed reactions are not prominently featured in the existing literature. Research in this area tends to focus on general methodologies or utilizes other fluorinated aniline examples. nih.govacs.org
Chemical Biology and Biochemical Probes
The potential application of a molecule like this compound as a biochemical probe would stem from its structural and electronic properties. The biphenyl core provides a rigid scaffold, while the amine group offers a reactive handle for potential conjugation to other molecules of interest, such as proteins or lipids. The fluorine atom could serve as a sensitive reporter for changes in the local environment, detectable by 19F NMR or potentially influencing the molecule's fluorescent properties.
Probing Protein Structure and Function
In the study of proteins, fluorescent and NMR-active probes are invaluable. They can be used to label specific sites on a protein, allowing researchers to monitor conformational changes, binding events, and dynamics. While the general class of fluorinated aromatics has been explored for these purposes, no specific research has been found that details the use of this compound to probe protein structure and function.
The table below outlines the type of data that would be expected from such research, were it available.
| Research Area | Potential Data Points |
| Protein Labeling | Site of conjugation, labeling efficiency, effect on protein activity. |
| Spectroscopic Analysis | Fluorescence excitation/emission spectra, quantum yield, lifetime, 19F NMR chemical shifts. |
| Interaction Studies | Changes in spectroscopic properties upon ligand binding or protein conformational changes. |
Studying Lipid Membrane Properties
Similarly, the investigation of lipid membranes often relies on probes that can insert into the lipid bilayer and report on properties such as membrane fluidity, polarity, and phase behavior. The hydrophobic nature of the biphenyl group in this compound suggests it could potentially partition into lipid membranes. The fluorine and amine groups could then act as reporters of their position and the surrounding environment within the membrane. However, no published studies were identified that have utilized this compound for such investigations.
The following table illustrates the kind of detailed findings that would be anticipated from research in this area.
| Membrane Property | Potential Research Findings |
| Probe Location | Depth of insertion into the lipid bilayer, orientation of the molecule. |
| Membrane Fluidity | Changes in fluorescence anisotropy or NMR relaxation times. |
| Phase Behavior | Preferential partitioning into different lipid phases (e.g., liquid-ordered vs. liquid-disordered). |
Patent Landscape and Industrial Relevance in Research
Analysis of Synthetic Process Patents for Biphenylamines
The synthesis of biphenylamines, including fluorinated analogs like 4-Fluoro-[1,1'-biphenyl]-3-amine, is a subject of significant industrial research, with a focus on developing cost-effective and efficient manufacturing processes. Patents in this area often center on catalyst systems, reaction conditions, and novel coupling strategies to improve yield and purity.
A prevalent method for constructing the biphenyl (B1667301) scaffold is the Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with a halide catalyzed by a palladium complex. google.comnih.gov Variations of this method are frequently patented, showcasing innovations in catalyst ligands, reaction solvents, and purification techniques to make the process more amenable to large-scale industrial production.
Another patented approach involves a multi-step synthesis beginning with compounds like 2-methylbut-3-yn-2-ol and proceeding through alkynyl anilide intermediates. google.com For instance, U.S. Patent US7750186B2 describes a novel method for manufacturing substituted biphenyl amines, which are valuable intermediates for fungicidally active compounds. google.com Chinese patent CN111039796A discloses a method using o-bromoaniline and p-chlorobenzoic acid with a simple palladium salt catalyst in an aqueous system, highlighting a move towards more environmentally friendly and cost-effective processes. nih.gov
The table below summarizes key features from representative patents on biphenylamine synthesis.
| Patent ID | Key Innovation | Starting Materials Example | Catalyst System | Noteworthy Features |
| US7750186B2 | Method for manufacturing substituted biphenyl amines via ethynyl anilide intermediates. google.com | Ethynyl anilides, Thiophene dioxides google.com | Not explicitly detailed | Creates novel alkynyl anilide intermediates. google.com |
| WO2021014437A1 | A process for preparing biphenyl amine intermediates for agrochemical active ingredients. google.com | Not explicitly detailed | Not explicitly detailed | Aims to provide more economical and cleaner synthesis for commercialization. google.com |
| CN111039796A | One-step synthesis in an aqueous phase without the need for an inert atmosphere. nih.gov | o-bromoaniline, p-chlorobenzoic acid nih.gov | Simple palladium salt without a ligand nih.gov | High yield, simple post-treatment, and uses cheaper starting materials. nih.gov |
Patenting Trends in Medicinal and Agrochemical Applications of Fluorinated Biphenyl Derivatives
The incorporation of fluorine into biphenyl structures is a major trend in both medicinal and agrochemical research, driven by the unique properties that fluorine imparts. Fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can lead to improved bioavailability and efficacy.
In the agrochemical sector, there has been a significant increase in the number of patented fluorinated products since 2016. jmflresearch.com Fluorinated biphenylamines are crucial building blocks for a new generation of fungicides and insecticides. google.comresearchgate.net For example, they are intermediates in the synthesis of important fungicides like Bixafen and Fluxapyroxad. google.com The market for fluorine-based agrochemicals is substantial, with numerous products coming off patent, creating opportunities for generic manufacturing, while new patented molecules continue to be introduced. jmflresearch.com
In medicinal chemistry, fluorinated biphenyl derivatives are being actively patented for various therapeutic applications. Research has shown that introducing fluorine into biphenyl-diarylpyrimidine structures can lead to highly potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.gov The fluorine substitution in these compounds significantly improved inhibitory activity and metabolic stability. nih.gov Patents for fluorinated biphenyls also extend to materials science, where they are used as components in liquid crystal media due to their advantageous optical and dielectric properties. google.com
The table below highlights the patenting trends in these key application areas.
| Application Area | Key Trend | Example Patented Compounds/Classes | Rationale for Fluorination |
| Agrochemicals | Increasing number of new fluorinated active ingredients. jmflresearch.com | Bixafen, Fluxapyroxad, Sedaxane google.com | Enhanced efficacy, metabolic stability, and favorable environmental profile. researchgate.net |
| Medicinal Chemistry | Development of potent enzyme inhibitors and receptor modulators. | Fluorine-substituted NH2-biphenyl-diarylpyrimidines (Anti-HIV) nih.gov | Improved drug-like properties, target binding, and metabolic stability. nih.govresearchgate.net |
| Materials Science | Use in advanced materials like liquid crystal displays. | Laterally fluorinated biphenyls google.com | Enhanced optical and dielectric anisotropy, low viscosity. google.com |
Strategic Importance as an Industrial Intermediate
This compound is not typically an end-product but rather a strategically vital industrial intermediate. Its value lies in its structure: a fluorinated biphenyl core with an amine group that serves as a chemical handle for further synthetic transformations. This makes it a crucial building block for complex, high-value molecules, particularly in the agrochemical industry.
The primary importance of this compound is as a precursor for a class of fungicides known as succinate (B1194679) dehydrogenase inhibitors (SDHIs). The agrochemical industry continuously seeks more efficient and cost-effective processes for preparing its active ingredients, and the availability of key intermediates like this compound is a critical factor in the commercial viability of these products. google.com Patents such as WO2021014437A1 explicitly mention the role of biphenylamines as intermediates for major fungicides, underscoring their industrial significance. google.com
The demand for this intermediate is directly linked to the market for the final agrochemical products. As older patents for fungicides expire, the demand for intermediates like this compound may increase for the production of generic versions.
Emerging Patentable Research Directions
Future patent activity involving this compound and related structures is likely to focus on several key areas.
Novel Agrochemicals : Research continues to focus on discovering new pesticides with novel modes of action to combat resistance. The fluorinated biphenyl scaffold is a proven pharmacophore, and new patentable research will likely involve modifying the substitution patterns on the biphenyl rings to develop next-generation fungicides, insecticides, and herbicides with improved potency and safety profiles.
Medicinal Chemistry : The success of fluorinated biphenyls as anti-HIV agents opens up new avenues for research. nih.gov Emerging patentable directions include the design of these scaffolds for other therapeutic targets, such as kinases, proteases, and G-protein coupled receptors, where the unique conformational and electronic properties of the fluorinated biphenyl moiety can be exploited to achieve high target specificity and potency.
Advanced Materials : Beyond liquid crystals, fluorinated biphenyls are being explored for use in other advanced materials. nih.govresearchgate.net Potential patentable research includes the development of new polymers, organic light-emitting diodes (OLEDs), and other electronic materials where the stability and electronic properties of the C-F bond can be leveraged to create materials with superior performance characteristics.
Green Synthesis Processes : As environmental regulations become more stringent, there is a growing emphasis on developing sustainable chemical manufacturing processes. Future patents in the synthesis of this compound and other biphenylamines will likely focus on catalytic systems that minimize waste, use less hazardous reagents, and operate under milder conditions, such as the aqueous-phase synthesis described in recent patent literature. nih.gov
Future Directions and Emerging Research Avenues
Development of Sustainable and Green Synthetic Methodologies
The traditional synthesis of biphenyl (B1667301) compounds often relies on cross-coupling reactions, which can involve harsh reaction conditions, expensive catalysts, and the generation of significant waste. Future research will increasingly focus on the development of sustainable and green synthetic methodologies for 4-fluoro-[1,1'-biphenyl]-3-amine and its derivatives. This includes the use of more environmentally benign solvents, lower catalyst loadings, and energy-efficient reaction conditions, such as microwave-assisted synthesis. The exploration of catalytic systems based on earth-abundant metals as alternatives to precious metals like palladium is also a key area of interest. Furthermore, the development of one-pot or tandem reactions that minimize purification steps will contribute to more sustainable synthetic routes.
Advanced Functionalization of the Biphenylamine Core
The this compound core offers multiple sites for advanced functionalization, enabling the creation of a diverse library of novel compounds. The amino group can be readily acylated, alkylated, or transformed into other functional groups, providing a handle for modulating the compound's properties. Additionally, the biphenyl ring system is amenable to further substitution reactions. Future research will likely focus on regioselective C-H activation and functionalization, allowing for the precise introduction of substituents at specific positions on the aromatic rings. This will enable the fine-tuning of the electronic and steric properties of the molecule for specific applications.
Rational Design of Derivatives with Tuned Biological and Material Properties
The principles of rational design are being increasingly applied to develop derivatives of this compound with tailored properties. nih.govmdpi.commdpi.comresearchgate.net In medicinal chemistry, structure-activity relationship (SAR) studies will continue to guide the design of potent and selective inhibitors of various biological targets, such as protein kinases. researchgate.net The fluorine atom can play a crucial role in modulating metabolic stability and binding affinity. rsc.org For materials science applications, the focus will be on designing derivatives with specific photophysical and electronic properties for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The introduction of different functional groups can be used to tune the emission color, charge transport properties, and solid-state packing of these materials.
Table 1: Examples of Rationally Designed Biphenyl Derivatives and their Properties
| Derivative Class | Intended Application | Key Design Feature | Desired Property |
| Biphenyl-4-carboxamides | TRPV1 Antagonists nih.gov | Modification of substituents on the biphenyl core | High aqueous solubility, satisfactory stability |
| 4-Aryl-3,4-dihydro-2H-1,4-benzoxazines | Anti-proliferative agents mdpi.com | Introduction of various substituted aryl groups | Improved bioactivity |
| Pyrimidine-4,6-diamines | FLT3 Inhibitors researchgate.net | Pyridine/pyrimidine warhead | High selectivity over c-KIT |
Integration with Artificial Intelligence and Machine Learning for Compound Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of new compounds based on the this compound scaffold. nih.govnih.gov These computational tools can analyze vast datasets to identify novel patterns and predict the biological activity and material properties of virtual compounds. nih.govnih.gov Generative models can be employed to design novel derivatives with desired characteristics, significantly accelerating the discovery process. High-throughput virtual screening, powered by AI, can efficiently screen large libraries of virtual compounds to identify promising candidates for synthesis and experimental testing.
Exploration of Novel Therapeutic and Industrial Applications
While derivatives of this compound have shown promise in certain areas, there is significant potential for the exploration of novel therapeutic and industrial applications. In medicine, this scaffold could be investigated for its potential in treating a wider range of diseases, including inflammatory disorders, infectious diseases, and neurodegenerative conditions. In the industrial sector, derivatives could find applications as functional materials in areas such as sensing, catalysis, and advanced polymers. The unique combination of the fluorinated biphenyl core and the reactive amine group makes it an attractive building block for the synthesis of a wide array of functional molecules.
Mechanistic Elucidation of Complex Biological Interactions
A deeper understanding of the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for their further development. Advanced biophysical techniques, such as X-ray crystallography, cryo-electron microscopy (cryo-EM), and nuclear magnetic resonance (NMR) spectroscopy, will be employed to determine the precise binding modes of these compounds to their biological targets. Computational methods, including molecular dynamics simulations enhanced by AI, will provide insights into the dynamic nature of these interactions. nih.gov This detailed mechanistic understanding will facilitate the design of next-generation compounds with improved efficacy and reduced off-target effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-fluoro-[1,1'-biphenyl]-3-amine, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, coupling a fluorinated aryl halide with an aminophenyl boronic acid derivative under palladium catalysis . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieve >95% purity. Characterization by / NMR and HRMS ensures structural fidelity .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and operate in a fume hood to avoid inhalation/contact. The compound may pose skin/eye irritation risks (H315/H319) . Store in airtight containers at 2–8°C, protected from light and moisture. Spills should be absorbed with inert material and disposed of as hazardous waste .
Q. How can structural characterization of this compound be validated?
- Methodological Answer : Combine NMR (, ) to confirm aromatic proton environments and fluorine coupling patterns. HRMS validates molecular mass, while IR spectroscopy identifies amine (–NH) and C–F stretches (~1200 cm). Cross-reference with published spectra of analogous biphenylamines (e.g., 4-methyl derivatives) .
Advanced Research Questions
Q. How can regioselectivity challenges in fluorinated biphenylamine synthesis be addressed?
- Methodological Answer : Regioselectivity is influenced by directing groups (e.g., –NH) and reaction conditions. Meta-substitution can be achieved via transition-metal-catalyzed C–H activation, as demonstrated in flow systems for aryl amination . Computational modeling (DFT) predicts electronic effects of fluorine on reaction pathways, guiding catalyst selection .
Q. What strategies exist to resolve contradictions in pharmacological data for fluorinated biphenylamines?
- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity vs. therapeutic efficacy) may arise from assay conditions or impurity profiles. Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and ensure compound stability via HPLC monitoring. Compare with structurally similar compounds (e.g., 4'-fluoro-2-methyl derivatives) to isolate fluorine’s role .
Q. How can computational methods predict the reactivity of this compound in organometallic complexes?
- Methodological Answer : DFT studies optimize geometries and electronic properties (e.g., HOMO/LUMO energies) to predict ligand behavior in complexes. For example, mercury/tellurium derivatives of biphenylamines show agreement between experimental NMR shifts and theoretical calculations, aiding in rational design .
Q. What analytical techniques are critical for detecting trace impurities in scaled-up syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
